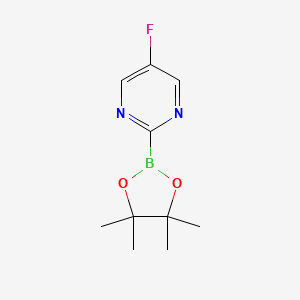
(2-Amino-3-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-3-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated aromatic ring with an amino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-fluorophenyl)boronic acid typically involves the borylation of 2-fluoroaniline. One common method includes the reaction of 2-fluoroaniline with n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, followed by the addition of trimethyl borate and subsequent hydrolysis to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: (2-Amino-3-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with halogenated compounds in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Protodeboronation: Results in the formation of the corresponding aryl compound without the boronic acid group.
Aplicaciones Científicas De Investigación
(2-Amino-3-fluorophenyl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Amino-3-fluorophenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then participates in various transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetallation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
3-Fluorophenylboronic acid: Similar structure but lacks the amino group.
2-Fluorophenylboronic acid: Similar structure but lacks the amino group and has the boronic acid group in a different position.
3-Bromo-2-fluorophenylboronic acid: Contains a bromine substituent instead of an amino group.
Uniqueness: (2-Amino-3-fluorophenyl)boronic acid is unique due to the presence of both an amino and a fluorine substituent on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. This combination of functional groups makes it a versatile building block in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C6H7BFNO2 |
|---|---|
Peso molecular |
154.94 g/mol |
Nombre IUPAC |
(2-amino-3-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BFNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H,9H2 |
Clave InChI |
ORCFAETYLJWSNJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)F)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13459526.png)

![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)
![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)




![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)





